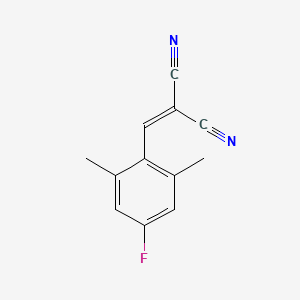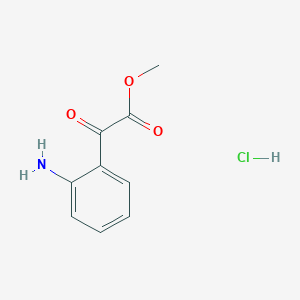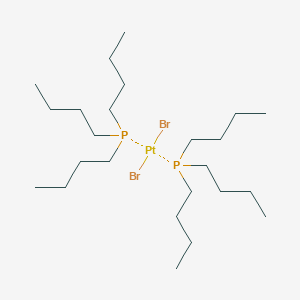
cis-Dibromobis(tributylphosphine)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dibromobis(tributylphosphine)platinum is a platinum-based compound with the molecular formula C24H54Br2P2Pt and a molecular weight of 759.53 g/mol . This compound is known for its square planar coordination around the platinum center, with two bromide ions and two tributylphosphine ligands in cis positions. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dibromobis(tributylphosphine)platinum typically involves the reaction of platinum(II) bromide with tributylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PtBr2+2PBu3→cis-PtBr2(PBu3)2
The reaction conditions often include refluxing the mixture in a solvent such as dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions
cis-Dibromobis(tributylphosphine)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ligands can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, amines, and phosphines. Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions yield cis-Dichlorobis(tributylphosphine)platinum, while coordination with amines can form amine-platinum complexes .
科学研究应用
cis-Dibromobis(tributylphosphine)platinum has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential interactions with biological molecules, such as proteins and DNA.
Medicine: Investigated for its anticancer properties, particularly in the development of platinum-based chemotherapy drugs.
Industry: Utilized in the production of fine chemicals and materials due to its catalytic properties.
作用机制
The mechanism of action of cis-Dibromobis(tributylphosphine)platinum involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can form stable complexes with biological molecules, such as DNA, leading to potential anticancer effects. The compound’s reactivity is influenced by the electronic and steric properties of the tributylphosphine ligands .
相似化合物的比较
Similar Compounds
cis-Dichlorobis(tributylphosphine)platinum: Similar in structure but with chloride ligands instead of bromide.
trans-Dibromobis(triphenylphosphine)platinum: Similar but with triphenylphosphine ligands and trans configuration.
cis-Dibromobis(triphenylphosphine)platinum: Similar but with triphenylphosphine ligands and cis configuration
Uniqueness
The tributylphosphine ligands provide a balance of steric bulk and electronic properties, making it suitable for various catalytic and biological applications .
属性
分子式 |
C24H54Br2P2Pt |
|---|---|
分子量 |
759.5 g/mol |
IUPAC 名称 |
dibromoplatinum;tributylphosphane |
InChI |
InChI=1S/2C12H27P.2BrH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
UCZCPWUTSQNNNV-UHFFFAOYSA-L |
规范 SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Br[Pt]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

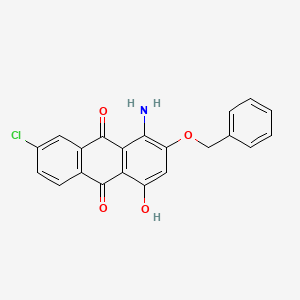
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
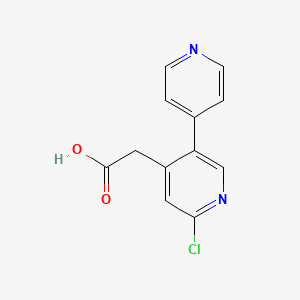

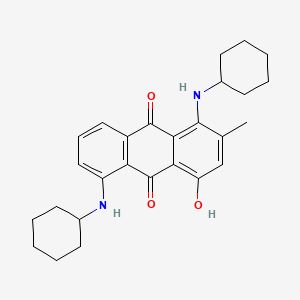
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
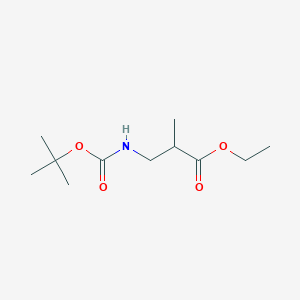
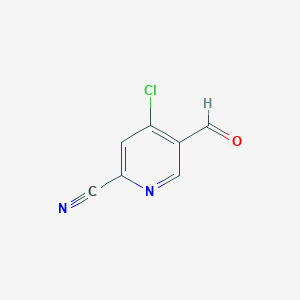
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
